molecular formula C12H20IN3S B6650877 N'-methyl-N-[(3-methylthiophen-2-yl)methyl]pyrrolidine-1-carboximidamide;hydroiodide

N'-methyl-N-[(3-methylthiophen-2-yl)methyl]pyrrolidine-1-carboximidamide;hydroiodide

Cat. No.: B6650877
M. Wt: 365.28 g/mol
InChI Key: XDKQYXAQHGFGOF-UHFFFAOYSA-N
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Description

N’-methyl-N-[(3-methylthiophen-2-yl)methyl]pyrrolidine-1-carboximidamide;hydroiodide is a complex organic compound featuring a pyrrolidine ring, a thiophene moiety, and a carboximidamide group

Properties

IUPAC Name

N'-methyl-N-[(3-methylthiophen-2-yl)methyl]pyrrolidine-1-carboximidamide;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3S.HI/c1-10-5-8-16-11(10)9-14-12(13-2)15-6-3-4-7-15;/h5,8H,3-4,6-7,9H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKQYXAQHGFGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC(=NC)N2CCCC2.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20IN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N-[(3-methylthiophen-2-yl)methyl]pyrrolidine-1-carboximidamide;hydroiodide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carboximidamide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-methyl-N-[(3-methylthiophen-2-yl)methyl]pyrrolidine-1-carboximidamide;hydroiodide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological targets. It may serve as a probe in biochemical assays or as a precursor for the synthesis of biologically active derivatives.

Medicine

Medically, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the thiophene ring is particularly noteworthy, as thiophene derivatives are known for their pharmacological activities .

Industry

In industry, this compound might be used in the development of new materials, such as organic semiconductors or corrosion inhibitors. Its structural features make it a candidate for various applications in material science.

Mechanism of Action

The mechanism of action of N’-methyl-N-[(3-methylthiophen-2-yl)methyl]pyrrolidine-1-carboximidamide;hydroiodide would depend on its specific application. Generally, the thiophene moiety can interact with biological targets through π-π stacking or hydrogen bonding. The pyrrolidine ring may enhance the compound’s binding affinity and specificity by providing additional interaction sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-methyl-N-[(3-methylthiophen-2-yl)methyl]pyrrolidine-1-carboximidamide;hydroiodide is unique due to the combination of its structural features. The presence of both a thiophene ring and a pyrrolidine ring, along with a carboximidamide group, provides a versatile scaffold for the development of new compounds with diverse applications.

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